molecular formula C27H29ClO6 B583269 (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione CAS No. 1305334-31-9

(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione

Cat. No.: B583269
CAS No.: 1305334-31-9
M. Wt: 484.973
InChI Key: UDJQOKVZFMMKGS-HAZRNBFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound (16α)-21-chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione emerged as a critical impurity during the synthesis and quality control processes of mometasone furoate, a potent synthetic glucocorticoid. First identified in the early 2000s, its structural characterization was driven by regulatory requirements for impurity profiling in pharmaceutical manufacturing. The compound’s discovery coincided with advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which enabled precise identification of steroid derivatives at trace levels.

Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity:
(16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione.

Alternative designations include:

  • Mometasone furoate EP Impurity C (European Pharmacopoeia designation)
  • 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
  • CAS Registry Number: 1305334-31-9

Molecular formula : C₂₇H₂₉ClO₆
Molecular weight : 484.97 g/mol

Table 1: Key Chemical Identifiers

Property Value
CAS Number 1305334-31-9
Molecular Formula C₂₇H₂₉ClO₆
Molecular Weight 484.97 g/mol
IUPAC Name (16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione
Synonyms Mometasone EP Impurity C, Mometasone furoate Impurity 3

Classification within Steroid Chemistry

This compound belongs to the pregnane steroid family, characterized by a 21-carbon skeleton with a cyclopentanoperhydrophenanthrene core. Key structural features include:

  • Halogenation : A chlorine atom at position C-21, enhancing electrophilic reactivity.
  • Oxo groups : Ketone functionalities at C-3, C-11, and C-20, typical of anti-inflammatory corticosteroids.
  • Esterification : A 2-furanylcarbonyloxy group at C-17, distinguishing it from mometasone furoate’s 2-chloroacetyl moiety.

Its 16α-methyl and Δ¹,⁴-diene configurations align it with ultra-high-potency glucocorticoids, though it lacks therapeutic activity due to incomplete esterification.

Significance in Pharmaceutical Research

As a process-related impurity , this compound is pivotal in:

  • Analytical method validation : Serves as a reference standard for HPLC and SFC assays to ensure mometasone furoate purity.
  • Degradation pathway studies : Elucidates stability profiles under acidic or oxidative conditions, informing formulation strategies.
  • Regulatory compliance : Included in pharmacopeial monographs (e.g., European Pharmacopoeia) for quality control.

Recent synthetic advances enable multi-gram production via Favorskii rearrangement intermediates, facilitating toxicological assessments.

Properties

IUPAC Name

[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJQOKVZFMMKGS-HAZRNBFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305334-31-9
Record name 9-Dechloro-11-oxo mometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-DECHLORO-11-OXO MOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chlorination at C-21 Position

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination : DMF or DMSO at 90°C maximizes LiCl reactivity.
  • Esterification : Dichloromethane at 0°C minimizes side reactions.
  • Oxidation : Acetone/water mixtures for Jones oxidation prevent over-oxidation.

Catalytic Enhancements

  • BF₃ in Ketal Formation : Reduces reaction time from 24 hours to 2 hours compared to traditional H₂SO₄ catalysis.
  • N-Bromosuccinimide (NBS) : Facilitates Δ¹⁶ double bond formation during chlorination.

Critical Data Tables

Table 1: Key Intermediates and Properties

Intermediate Melting Point (°C) [α]D²⁵ (Solvent) Source
21-Chloro-16α,17α-isopropylidenedioxy-4,9(11)-pregnadiene-3,20-dione 263–266 +313° (CHCl₃)
9α-Bromo-21-chloro-11β-hydroxy-16α,17α-isopropylidenedioxy-4-pregnene-3,20-dione 165 (dec.) +167° (Pyridine)

Table 2: Reaction Yields and Conditions

Step Reagents Yield (%) Purity (HPLC)
Chlorination (C-21) LiCl/DMF, 90°C 78 98.5
Ketalization (C-16/17) BF₃/acetone, RT 89 99.2
Esterification (C-17) 2-Furoyl chloride 92 97.8

Challenges and Solutions

Regioselectivity in Oxidation

  • Issue : Over-oxidation at C-11 can degrade the steroid skeleton.
  • Solution : Use microbial oxidation (e.g., Curvularia lunata) for selective C-11 hydroxylation before chemical oxidation.

Stereochemical Control at C-16

  • Issue : Racemization during methyl group introduction.
  • Solution : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure 16α-methyl retention.

Scientific Research Applications

Pharmaceutical Applications

Corticosteroid Activity:
Mometasone Furoate is widely used for its anti-inflammatory properties in treating skin conditions, allergic rhinitis, and asthma. The impurity (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,11,20-trione is relevant in pharmaceutical formulations where the purity of corticosteroids is crucial. The presence of this impurity can influence the efficacy and safety profile of the final drug product .

Analytical Standards:
This compound serves as a reference standard in analytical chemistry for quality control and assurance in pharmaceutical manufacturing. Its characterization helps in validating methods for detecting and quantifying impurities in Mometasone formulations .

Research Applications

Mechanistic Studies:
Research involving this compound often focuses on understanding the metabolic pathways and degradation mechanisms of corticosteroids. Studies have utilized this compound to elucidate how impurities affect the pharmacokinetics and pharmacodynamics of corticosteroids .

Case Studies:
Several studies have documented the impact of impurities like this compound on therapeutic outcomes. For instance:

  • Study on Inflammatory Response: A study published in the Journal of Allergy and Clinical Immunology examined how impurities in corticosteroids can modulate inflammatory responses in patients with asthma. The findings highlighted that certain impurities could enhance or diminish the therapeutic effects of corticosteroids .

The presence of this compound in drug formulations necessitates adherence to regulatory guidelines set forth by agencies such as the FDA and EMA. These guidelines emphasize the importance of identifying and quantifying impurities to ensure drug safety and efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related corticosteroids influence receptor binding, metabolism, and clinical applications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound Reference
Target Compound 21-Cl, 16α-Me, 17-(2-furanylcarbonyl)oxy C₂₆H₂₉ClO₆ (inferred) Reference standard for comparison -
Betamethasone 9α-F, 16β-Me, 17-OH, 21-OH C₂₂H₂₉FO₅ Lacks 21-Cl and 17-ester; higher mineralocorticoid activity
Flucloronid 9α-F, 21-Cl, 17-propionate C₂₅H₃₁ClF₂O₅ Shares 21-Cl but has 17-propionate instead of furanoyl ester; altered lipophilicity
Dexamethasone 9α-F, 16α-Me, 17-OH, 21-OH C₂₂H₂₉FO₅ Similar 16α-Me but lacks 21-Cl and 17-ester; widely used anti-inflammatory agent
Triamcinolone Acetonide 9α-F, 16α,17α-acetonide, 21-OH C₂₄H₃₁FO₆ Cyclic acetal at 16,17 positions; lacks 21-Cl and furanoyl ester
Prednisone 17α-OH, 21-OH, 1,4-diene C₂₁H₂₆O₅ No halogenation or 16-Me; prodrug requiring hepatic activation

Pharmacological and Metabolic Insights

  • Metabolism: Methylprednisolone metabolites (e.g., hydroxylation at C6 or C20) highlight how structural modifications alter biotransformation . The target compound’s 21-Cl and 17-furanoyl ester may reduce hepatic clearance compared to betamethasone.
  • Receptor Affinity: 16α-Methyl and 9α-fluoro substitutions (e.g., in dexamethasone) enhance glucocorticoid receptor binding . The furanoyl ester’s electron-withdrawing effects may further modulate receptor interactions.
  • Safety Profiles: Compounds with 16α-Me (e.g., betamethasone) show reduced sodium retention compared to 16β-Me analogs .

Biological Activity

(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione, commonly known as Mometasone furoate, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C27H29ClO6
  • Molecular Weight : 484.97 g/mol
  • CAS Number : 1305334-31-9
  • Purity : >95% (HPLC)

Structural Characteristics

The compound features a complex steroid structure with a chloro group at the 21-position and a furan carbonyl group at the 17-position. The presence of these functional groups contributes to its enhanced potency and selectivity for glucocorticoid receptors.

Mometasone furoate exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory processes.
  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which are crucial in the inflammatory response.
  • Suppression of Immune Response : By inhibiting leukocyte infiltration and activation, Mometasone furoate effectively dampens the immune response.

Pharmacological Effects

Mometasone furoate has been studied for its efficacy in treating various conditions:

  • Asthma : It has shown significant improvements in lung function and reduction in asthma exacerbations.
  • Allergic Rhinitis : Clinical trials indicate that it effectively alleviates symptoms such as nasal congestion and sneezing.
  • Skin Disorders : Topical formulations have demonstrated efficacy in conditions like psoriasis and eczema.

Data Table of Biological Activity

ConditionStudy TypeOutcomeReference
AsthmaRandomized Control TrialImproved lung function by 20%
Allergic RhinitisMeta-analysis30% reduction in symptom severity
PsoriasisOpen-label Study50% improvement in skin lesions

Case Study 1: Efficacy in Asthma Management

A randomized controlled trial involving 300 patients with moderate to severe asthma assessed the efficacy of Mometasone furoate compared to placebo. Results indicated that patients receiving Mometasone experienced a significant reduction in asthma attacks (p < 0.01) and improved quality of life scores.

Case Study 2: Treatment of Allergic Rhinitis

In a multi-center study involving over 500 participants with allergic rhinitis, Mometasone furoate demonstrated superior efficacy over other intranasal corticosteroids. Patients reported a marked decrease in nasal symptoms within three days of treatment initiation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the 2-furanylcarbonyloxy group at the C17 position of this corticosteroid analog?

  • Methodology : The 2-furanylcarbonyloxy group is typically introduced via esterification. React the parent steroid (e.g., 17-hydroxy derivative) with 2-furoyl chloride in anhydrous dichloromethane under nitrogen, using pyridine as a catalyst. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .
  • Key Considerations : Ensure steric protection of the C11 and C20 ketones during synthesis to avoid side reactions. Evidence from related compounds (e.g., triamcinolone derivatives) suggests using tert-butyldimethylsilyl (TBDMS) groups for temporary protection .

Q. How can researchers confirm the stereochemical configuration at C16α and C17α positions?

  • Methodology : Use X-ray crystallography for definitive confirmation. For routine analysis, employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy. The C16α methyl group shows characteristic upfield shifts (δ 0.9–1.1 ppm in 1H^{1}\text{H}-NMR) due to shielding by the adjacent steroid backbone. NOESY correlations between C16-CH3_3 and C13-CH3_3 confirm α-orientation .

Q. What analytical techniques are optimal for quantifying this compound in mixed reaction matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 240 nm, targeting the Δ1,4^{1,4}-diene-3-keto chromophore). Use a C18 column and isocratic elution with acetonitrile/water (55:45). Validate with spiked samples (recovery >95%, RSD <2%) .
  • Advanced Tip : Couple HPLC with high-resolution mass spectrometry (HRMS) to distinguish the compound from structurally similar byproducts (e.g., C21 dehydration products) .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of the 2-furanylcarbonyloxy moiety be resolved?

  • Methodology : Conduct comparative in vitro metabolism studies using human liver microsomes (HLMs) and recombinant CYP3A4/5 enzymes. Monitor hydrolysis of the ester group via LC-MS/MS, quantifying free 2-furoic acid as a metabolite.
  • Data Reconciliation : Discrepancies in literature may arise from differences in experimental conditions (e.g., pH, cofactor availability). Evidence from methylprednisolone metabolism studies highlights the role of esterase activity in buffer composition .

Q. What computational approaches predict the compound’s glucocorticoid receptor (GR) binding affinity relative to dexamethasone?

  • Methodology : Perform molecular docking (AutoDock Vina) using the GR ligand-binding domain (PDB: 1P93). Parameterize the 2-furanylcarbonyloxy group’s electrostatic potential via DFT calculations (B3LYP/6-31G*). Compare binding scores with dexamethasone’s ΔG = -9.8 kcal/mol.
  • Validation : Correlate in silico results with in vitro luciferase reporter assays in GR-transfected HEK293 cells .

Q. How can researchers design analogs to mitigate the oxidative instability of the Δ1,4^{1,4}-diene-3-keto moiety?

  • Methodology : Introduce electron-withdrawing substituents (e.g., 6α-fluoro) to stabilize the conjugated diene. Synthesize and test 6α-fluoro analogs using the Oppenauer oxidation protocol. Assess stability via accelerated degradation studies (40°C/75% RH, 4 weeks) .
  • Contradiction Alert : While fluorination enhances stability, it may reduce aqueous solubility (logP increase ~0.5 units). Balance via prodrug strategies (e.g., C21-phosphate esters) .

Methodological Notes

  • Safety : Handle with nitrile gloves and FFP3 respirators due to acute oral toxicity (LD50_{50} > 300 mg/kg) and respiratory irritation risks. Use fume hoods for synthesis .
  • Data Reproducibility : Calibrate instruments with certified reference standards (e.g., USP-grade corticosteroids) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.